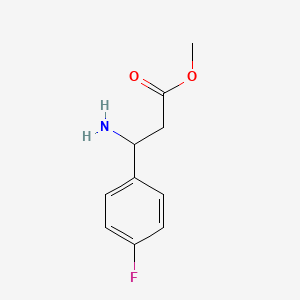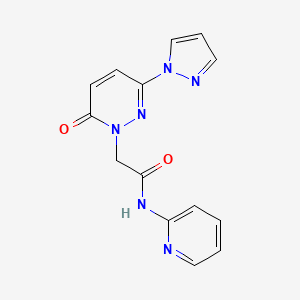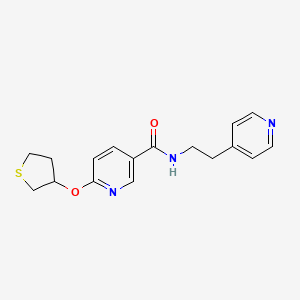
Methyl 3-amino-3-(4-fluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-amino-3-(4-fluorophenyl)propanoate” is a chemical compound with the molecular formula C10H12FNO2 . It contains a methyl ester group, an amino group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-3-(4-fluorophenyl)propanoate” can be represented by the SMILES stringO=C(OC)CC(N)C(C=C1)=CC=C1F . This indicates that the compound contains a methyl ester group (O=C(OC)), an amino group (N), and a fluorophenyl group (C(C=C1)=CC=C1F) . Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(4-fluorophenyl)propanoate” has a molecular weight of 197.21 . It is a solid compound . The boiling point is reported to be 232.6±15.0°C at 760 mmHg .科学的研究の応用
Antiviral Activity
Methyl 3-amino-3-(4-fluorophenyl)propanoate: derivatives have been explored for their potential antiviral properties. Compounds structurally related to this molecule have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral therapies.
Anti-inflammatory Properties
Indole derivatives, which share a common structural motif with Methyl 3-amino-3-(4-fluorophenyl)propanoate , are known for their anti-inflammatory effects. These compounds can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other chronic inflammatory diseases .
Anticancer Applications
The indole nucleus, which is a part of Methyl 3-amino-3-(4-fluorophenyl)propanoate ’s structure, is found in many synthetic drug molecules with anticancer activity. Research into these derivatives may provide insights into novel cancer treatments, particularly in targeting specific cancer cell lines or in developing personalized medicine approaches .
Antimicrobial Effects
Compounds with the indole core have demonstrated a broad spectrum of antimicrobial activities. This includes potential applications in combating bacterial, fungal, and protozoal infections. The structural versatility of Methyl 3-amino-3-(4-fluorophenyl)propanoate allows for the synthesis of various scaffolds to screen for these pharmacological activities .
Antidiabetic Potential
Research into indole derivatives has also indicated potential applications in managing diabetes. By influencing various biological pathways, these compounds could be used to develop new antidiabetic drugs that help regulate blood sugar levels or improve insulin sensitivity .
Neuroprotective Effects
The indole structure is associated with neuroprotective properties, suggesting that Methyl 3-amino-3-(4-fluorophenyl)propanoate could be used in the treatment of neurodegenerative diseases. Its derivatives may protect neuronal cells from damage or death, offering a promising avenue for research into conditions like Alzheimer’s and Parkinson’s disease .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
将来の方向性
“Methyl 3-amino-3-(4-fluorophenyl)propanoate” is provided to early discovery researchers as part of a collection of unique chemicals . It is expected that future research will continue to explore the potential applications of this compound and its derivatives in various fields, particularly in medicinal chemistry .
特性
IUPAC Name |
methyl 3-amino-3-(4-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPFQGZGPHEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181519-32-4 |
Source


|
| Record name | Methyl 3-amino-3-(4-fluorophenyl)-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)
![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)


![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)
![N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921923.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2921924.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)
![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)



![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2921937.png)
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2921938.png)